molecular formula C9H15N3O B2812190 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1402232-96-5

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2812190
CAS No.: 1402232-96-5
M. Wt: 181.239
InChI Key: DSVSJICLWLOTFI-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring.

Scientific Research Applications

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:

Future Directions

Oxadiazoles have established their potential for a wide range of applications. They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring the potential applications of “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine” in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like ethanol and catalysts such as zinc chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its combined oxadiazole and piperidine rings, which confer a distinct set of biological activities and chemical reactivity. This dual-ring structure allows for versatile applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVSJICLWLOTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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